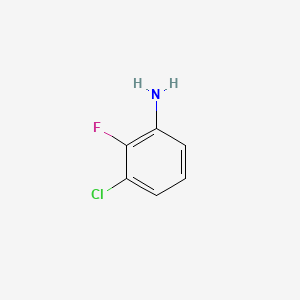

3-Chloro-2-fluoroaniline

概要

説明

3-Chloro-2-fluoroaniline: is a dihalo-substituted aniline with the molecular formula ClC6H3(F)NH2 and a molecular weight of 145.56 g/mol . This compound is characterized by the presence of both chlorine and fluorine atoms attached to the benzene ring, making it a valuable intermediate in various chemical syntheses .

準備方法

Synthetic Routes and Reaction Conditions: 3-Chloro-2-fluoroaniline can be synthesized through several methods. One common route involves the nucleophilic aromatic substitution of 2,3-dichloronitrobenzene with potassium fluoride, followed by reduction of the nitro group to an amine . Another method includes the direct fluorination of 3-chloroaniline using a fluorinating agent .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as halogenation, nitration, and reduction, followed by purification techniques like distillation and crystallization .

化学反応の分析

Types of Reactions: 3-Chloro-2-fluoroaniline undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized to form corresponding nitro compounds or reduced to form amines.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form biaryl structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like potassium fluoride and sodium cyanide are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted anilines can be formed.

Oxidation Products: Nitro compounds are typically formed through oxidation.

Reduction Products: Amines are the primary products of reduction reactions.

科学的研究の応用

Pharmaceutical Applications

Synthesis of Active Pharmaceutical Ingredients (APIs)

3-Chloro-2-fluoroaniline serves as a crucial intermediate in the synthesis of several active pharmaceutical ingredients. The incorporation of fluorine into drug molecules enhances their biological activity and stability. This compound is particularly valuable in the development of:

- Anti-cancer agents

- Anti-inflammatory drugs

- Antibiotics

The presence of fluorine in these drugs often leads to improved efficacy and reduced side effects, making this compound essential in modern medicinal chemistry .

Case Study: Fluorinated Drug Development

Recent studies have demonstrated that compounds derived from this compound exhibit enhanced potency against specific cancer cell lines. For instance, a derivative was shown to inhibit tumor growth significantly in preclinical models, highlighting the compound's potential as a building block for novel anticancer therapies .

Agrochemical Applications

Development of Herbicides and Pesticides

In the agrochemical sector, this compound is utilized in the production of herbicides, pesticides, and fungicides. Its chemical structure allows it to act as a precursor for synthesizing effective crop protection agents. The incorporation of chlorine and fluorine atoms improves the stability and effectiveness of these chemicals .

Table 1: Agrochemical Products Derived from this compound

| Product Type | Application | Effectiveness |

|---|---|---|

| Herbicides | Weed control | High selectivity and low toxicity |

| Pesticides | Insect control | Broad-spectrum efficacy |

| Fungicides | Fungal disease management | Enhanced stability under field conditions |

Case Study: Sustainable Agriculture

A recent initiative focused on using this compound-derived herbicides has demonstrated significant improvements in crop yields while minimizing environmental impact. These agrochemicals have been adopted widely in regions facing challenges related to pest resistance and food security .

Electronic Applications

Synthesis of Advanced Materials

this compound is also important in the electronics industry, particularly in the development of conductive polymers and organic electronic materials. These materials are critical for manufacturing displays, solar cells, and sensors. The demand for flexible electronics and sustainable energy solutions has spurred innovation in this area .

Table 2: Electronic Applications Utilizing this compound

| Application Type | Material Type | Key Features |

|---|---|---|

| Displays | Conductive polymers | Flexibility and transparency |

| Solar cells | Organic photovoltaic cells | Improved efficiency |

| Sensors | Organic electronic materials | High sensitivity |

Market Trends and Future Directions

The global market for this compound is experiencing robust growth, driven by increasing demand from emerging markets, particularly in Asia-Pacific. The pharmaceutical and agrochemical sectors are expanding rapidly, necessitating specialty chemicals like this compound for drug development and crop protection products .

Recent advancements in green chemistry techniques have improved the efficiency of synthesizing this compound, making it more accessible for various industries. Strategic partnerships among chemical manufacturers, research institutions, and pharmaceutical companies are expected to unlock new applications for this compound .

作用機序

The mechanism of action of 3-chloro-2-fluoroaniline depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, thereby modulating their activity . The presence of both chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its target .

類似化合物との比較

Comparison: Compared to these similar compounds, 3-chloro-2-fluoroaniline is unique due to its specific substitution pattern, which can influence its reactivity and applications. For instance, the position of the chlorine and fluorine atoms can affect the compound’s electronic properties and its behavior in chemical reactions .

生物活性

3-Chloro-2-fluoroaniline (C6H5ClFN) is an aromatic amine that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This compound serves as an important intermediate in the synthesis of various pharmaceutical agents, particularly in the development of drugs targeting cancer, inflammation, and bacterial infections. This article explores the biological activity of this compound, focusing on its biochemical properties, cellular effects, molecular mechanisms, and implications in drug development.

This compound is characterized by its ability to form stable complexes with enzymes and proteins, which is crucial for its biochemical activity. It participates in various biochemical reactions, facilitating the synthesis of complex organic molecules. For instance, it can be utilized in the preparation of derivatives such as 4-((3-chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate, which has potential therapeutic applications.

2. Cellular Effects

The compound influences cellular processes by interacting with proteins and enzymes that regulate cell signaling pathways and gene expression. Research indicates that this compound can affect cellular respiration and energy production, particularly within the respiratory system. Its effects are dose-dependent; lower concentrations may have minimal impact, while higher doses can lead to significant alterations in cellular function .

3. Molecular Mechanisms

At the molecular level, this compound acts through specific binding interactions with biomolecules. It can function as an enzyme inhibitor or activator depending on the context of its application. The compound's interactions with transcription factors also suggest a role in modulating gene expression.

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Interacts with enzymes to inhibit their activity |

| Gene Regulation | Modulates transcription factor activity |

| Cellular Signaling | Alters signaling pathways affecting metabolism |

4. Dosage Effects in Animal Models

Studies have shown that the effects of this compound vary significantly with dosage in animal models. At low doses, it may exhibit negligible effects on cellular functions, while at elevated doses, it can induce toxicity and adverse effects. This underscores the necessity for careful dosage control in experimental settings.

5. Metabolic Pathways

This compound engages in various metabolic pathways within cells. It interacts with cytochrome P450 enzymes, which are crucial for its metabolism and transformation into active metabolites. These metabolites can further influence cellular components and metabolic flux .

6. Transport and Distribution

The transport mechanisms for this compound involve specific transport proteins that facilitate its movement across cellular membranes. Its distribution within tissues is influenced by its chemical properties such as solubility and affinity for different cellular components.

7. Subcellular Localization

The localization of this compound within cells is critical for its biological activity. The compound may be directed to specific organelles or compartments through targeting signals or modifications that enhance its interaction with biomolecules.

8. Applications in Drug Development

The pharmaceutical industry increasingly utilizes this compound due to its ability to enhance the biological activity and stability of drug molecules. Its incorporation into active pharmaceutical ingredients (APIs) has been linked to improved efficacy in treating diseases such as cancer and bacterial infections .

Table 2: Applications of this compound in Pharmaceuticals

| Application Type | Examples |

|---|---|

| Anti-cancer Agents | Synthesis of compounds targeting cancer cells |

| Anti-inflammatory Drugs | Development of new anti-inflammatory medications |

| Antibiotics | Formation of novel antibiotics |

9. Case Studies

Case Study 1: Anti-Cancer Activity

Research has demonstrated that derivatives of this compound exhibit promising anti-cancer properties through mechanisms involving apoptosis induction and cell cycle arrest in tumor cells.

Case Study 2: Anti-Bacterial Properties

In vitro studies have shown that certain formulations containing this compound demonstrate significant antibacterial activity against various pathogenic strains, suggesting potential for use in antibiotic development.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 3-Chloro-2-fluoroaniline via bromination and diazotization?

- Methodological Answer : The synthesis involves bromination followed by diazotization. For bromination, the optimal molar ratio of this compound to N-bromosuccinimide (NBS) is 1:1.005, with temperature maintained at 10 ± 2°C to minimize side reactions. Diazotization requires a 1:1.25 molar ratio of 4-bromo-3-chloro-2-fluoroaniline to NaNO₂ at 80°C. These conditions yield 82.5% purity (99.5% by GC) and are scalable for industrial use .

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodological Answer : Mass spectrometry (MS) confirms the molecular ion peak at m/z 145.56 (C₆H₅ClFN). ¹H NMR analysis reveals aromatic proton signals split by fluorine and chlorine substituents, with characteristic shifts in the 6.5–7.5 ppm range. FT-IR identifies N-H stretching (3300–3500 cm⁻¹) and C-Cl/C-F vibrations (700–800 cm⁻¹). Cross-referencing with computational predictions (e.g., DFT) enhances accuracy .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : The compound is classified as hazardous (flammable liquid, Category 4-3-III). Use PPE (gloves, goggles), work in a fume hood, and store at 0–6°C to avoid decomposition. Monitor vapor exposure limits (TLV: 1 ppm). Emergency protocols include neutralization with dilute acid for spills and ethanol/water rinses for skin contact .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) with the B3LYP functional (incorporating exact exchange and gradient corrections) calculates molecular orbitals, charge distribution, and dipole moments. For example, the HOMO-LUMO gap reflects reactivity, while Mulliken charges highlight electron-withdrawing effects of Cl and F substituents. Compare results with experimental UV-Vis spectra to validate predictions .

Q. What mechanistic insights explain regioselectivity in electrophilic aromatic substitution (EAS) reactions of this compound?

- Methodological Answer : The -NH₂ group is a strong ortho/para director, but steric hindrance from Cl and F substituents alters reactivity. Computational studies show that fluorine’s electronegativity deactivates the ring, favoring substitution at the para position relative to Cl. Kinetic isotope effects and Hammett plots can quantify directing group influences .

Q. How can discrepancies in reaction yields during scale-up be systematically addressed?

- Methodological Answer : Yield variations arise from incomplete mixing, thermal gradients, or byproduct formation. Use Design of Experiments (DoE) to optimize parameters:

- Temperature : Maintain ±1°C precision using jacketed reactors.

- Stoichiometry : Real-time monitoring via inline FT-IR ensures reagent ratios.

- Purification : Gradient HPLC or fractional distillation improves purity. Document batch records to identify outlier conditions .

Q. Data Contradiction Analysis

Q. How to resolve inconsistencies in reported physical properties (e.g., boiling point) across studies?

- Methodological Answer : Discrepancies may stem from impurities or measurement techniques. For this compound, the boiling point is consistently reported as 214°C (ΔHvap = 45.2 kJ/mol). Validate purity via GC-MS (>98%) and use calibrated equipment (e.g., Anton Paar DMA 4500 for density). Cross-reference with Ashford’s Dictionary for industrial-grade benchmarks .

特性

IUPAC Name |

3-chloro-2-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFN/c7-4-2-1-3-5(9)6(4)8/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWBTZHDDWRNOQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062183 | |

| Record name | 3-Chloro-2-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2106-04-9 | |

| Record name | 3-Chloro-2-fluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2106-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 3-chloro-2-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002106049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 3-chloro-2-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Chloro-2-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-2-fluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.621 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。